molecular formula C15H20O6 B591161 8Alpha-Hydroxyhirsutinolide CAS No. 1394156-45-6

8Alpha-Hydroxyhirsutinolide

Cat. No.: B591161
CAS No.: 1394156-45-6
M. Wt: 296.319
InChI Key: HGVUPZFNJFDVQM-HEQUYQGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8Alpha-Hydroxyhirsutinolide is a sesquiterpenoid . It is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . This compound shows anti-inflammatory activity and inhibits TNF-α-induced NF-κB activity with the IC(50) value of 1.9 uM .


Molecular Structure Analysis

The molecular formula of this compound is C15H20O6 . The molecular weight is 296.31 g/mol . The IUPAC name is (1R,2E,8S,10R,11S)-8,11-dihydroxy-6-(hydroxymethyl)-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one .


Physical and Chemical Properties Analysis

This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antibacterial and Cytotoxic Activities

Research has shown that sesquiterpene lactones, including compounds structurally related to 8Alpha-Hydroxyhirsutinolide, possess significant antibacterial and cytotoxic activities. For instance, compounds isolated from the aerial parts of Centaurea spinosa demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as cytotoxic activity against human tumor cell lines (Saroglou et al., 2005). These findings highlight the potential of such compounds in developing new antibacterial agents and cancer therapies.

Anti-Tumor Promoting Effects

Another study on abietane diterpenoids from the cones of Larix kaempferi revealed inhibitory effects on Epstein-Barr virus activation, which is a primary screening method for anti-tumor promoters (Ohtsu et al., 2001). This suggests that compounds like this compound may also have potential applications in preventing tumor promotion, further emphasizing the importance of sesquiterpene lactones in cancer research.

Antimicrobial Activity

Studies have also focused on the antimicrobial properties of sesquiterpene lactones. For example, guaianolide sesquiterpenes isolated from Pulicaria crispa showed antimycobacterial activity and cytotoxicity against human carcinoma cell lines, highlighting their potential as antimicrobial agents (Stavri et al., 2008).

Safety and Hazards

Ensure adequate ventilation. Provide accessible safety shower and eye wash station. Personal protective equipment: Eye protection: Safety goggles with side-shields. Hand protection: Protective gloves. Skin and body protection: Impervious clothing. Respiratory protection: Suitable respirator .

Properties

IUPAC Name

(1R,2E,8S,10R,11S)-8,11-dihydroxy-6-(hydroxymethyl)-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-8-5-10(17)12-9(7-16)13(18)20-11(12)6-14(2)3-4-15(8,19)21-14/h6,8,10,16-17,19H,3-5,7H2,1-2H3/b11-6+/t8-,10+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVUPZFNJFDVQM-HEQUYQGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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